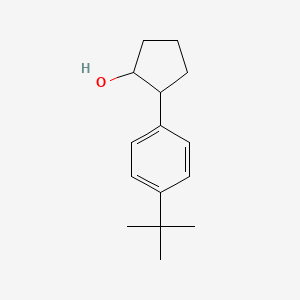

trans-2-(4-tert-Butylphenyl)cyclopentanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H22O |

|---|---|

Molekulargewicht |

218.33 g/mol |

IUPAC-Name |

2-(4-tert-butylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C15H22O/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(13)16/h7-10,13-14,16H,4-6H2,1-3H3 |

InChI-Schlüssel |

ARWGJIJDQOIOPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCC2O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Stereocontrol in the Preparation of Trans 2 4 Tert Butylphenyl Cyclopentanol

Strategies for Diastereoselective Synthesis of the trans-Isomer

Diastereoselective synthesis aims to produce a specific stereoisomer from a precursor that already contains a stereocenter or can be influenced by a bulky group. In the case of trans-2-(4-tert-butylphenyl)cyclopentanol, the most direct precursor is 2-(4-tert-butylphenyl)cyclopentanone. The strategies revolve around controlling the facial selectivity of reactions at the carbonyl group or adjacent positions.

One of the most straightforward methods for establishing the trans relationship between the aryl and hydroxyl groups is the stereoselective reduction of the corresponding ketone, 2-(4-tert-butylphenyl)cyclopentanone. The stereochemical outcome of this reduction is governed by the steric hindrance imposed by the pre-existing 4-tert-butylphenyl group at the C2 position.

Simple hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will preferentially attack the carbonyl carbon from the less sterically hindered face. odinity.com In this case, the bulky 4-tert-butylphenyl group shields the cis face of the cyclopentanone (B42830) ring. Consequently, the hydride nucleophile approaches from the opposite (trans) face, resulting in the formation of the hydroxyl group in a trans orientation relative to the aryl substituent. This principle is a well-established method for controlling diastereoselectivity in cyclic systems. odinity.comresearchgate.net

The level of diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions. scielo.br While sodium borohydride is effective, bulkier hydride reagents can exhibit even higher selectivity. The addition of additives like ceric chloride (CeCl₃), as in the Luche reduction, can also modify the reactivity and selectivity, although its primary effect is often to enhance 1,2-reduction in enones. scielo.brscielo.br For simple ketones, the steric bulk of the borohydride reagent, sometimes modified by the solvent, remains the dominant factor. scielo.br

| Reducing Agent | Key Characteristics | Expected Major Product | Predicted Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Small, unhindered hydride source | This compound | >5:1 |

| Lithium aluminum hydride (LiAlH₄) | Highly reactive, unhindered hydride source | This compound | ~10:1 |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Very bulky, sterically hindered hydride source | This compound | >20:1 |

When the goal is to produce a single enantiomer of this compound, methods of asymmetric synthesis are required. These strategies utilize chiral molecules to influence the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For cyclopentanol (B49286) synthesis, an auxiliary could be attached to a cyclopentenone precursor. For instance, a chiral amine could be used to form a chiral enamine, which then undergoes diastereoselective alkylation with a 4-tert-butylphenyl halide equivalent. Alternatively, chiral oxazolidinones, as popularized by David A. Evans, could be employed in conjugate addition reactions to cyclopentenone, where the auxiliary directs the facial attack of a 4-tert-butylphenyl nucleophile. researchgate.netresearchgate.net

Asymmetric Catalysis: This approach uses a catalytic amount of a chiral substance, typically a metal-ligand complex, to generate a chiral product. unimi.itmdpi.com For the synthesis of the target molecule, several catalytic strategies could be envisioned:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a precursor like 2-(4-tert-butylphenyl)cyclopent-2-en-1-ol could stereoselectively reduce the double bond, with the existing hydroxyl group directing the stereochemistry to yield the trans product.

Asymmetric Conjugate Addition: A chiral catalyst, such as a copper or rhodium complex with a chiral phosphine (B1218219) ligand, could mediate the addition of a 4-tert-butylphenyl organometallic reagent to cyclopentenone, establishing the stereocenter at the C2 position with high enantioselectivity. Subsequent reduction of the ketone, as described previously, would yield the enantiomerically enriched trans-alcohol.

Exploration of Precursor Chemistry and Rearrangement Reactions

Alternative synthetic routes involve the construction of the cyclopentane (B165970) ring itself or the manipulation of acyclic precursors through rearrangement reactions. These methods offer flexibility and can provide access to complex substitution patterns.

Propargylic alcohols are versatile building blocks in organic synthesis due to the reactivity of the alkyne and alcohol functional groups. sci-hub.se A potential strategy could involve an intramolecular reaction of a suitably designed acyclic propargylic alcohol. For instance, a precursor containing both the 4-tert-butylphenyl group and a propargylic alcohol could undergo a metal-catalyzed cyclization to form a five-membered ring. nih.gov

Oxidative rearrangements can also be employed to transform functional groups and set up the cyclopentane core. wordalchemytranslation.com A reaction sequence might involve the creation of an allylic alcohol, which can undergo an oxidative rearrangement to an α,β-unsaturated ketone. This cyclopentenone intermediate, now containing the 4-tert-butylphenyl substituent, becomes a key precursor for the stereoselective reduction described in section 2.1.1. This multi-step approach allows for the strategic introduction of functionality before the final stereocenter is set.

Functional group interconversions (FGIs) are crucial for converting readily available starting materials into the desired target molecule by modifying existing functional groups. researchgate.net This strategy is particularly useful when a related cyclopentane derivative with the correct trans stereochemistry is accessible.

For example, a highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been reported. nih.gov A compound such as trans-2-(4-tert-butylphenyl)cyclopentylamine could serve as a precursor. The amine could be converted into the corresponding alcohol with retention of stereochemistry via diazotization followed by hydrolysis. Care must be taken, as such reactions can sometimes proceed with loss of stereochemical integrity.

Another FGI pathway could start from a cyclopentane derivative bearing a carboxylic acid or ester group trans to the 4-tert-butylphenyl group. This acid or ester could be reduced to the primary alcohol using reagents like lithium aluminum hydride, directly affording the target compound while preserving the established trans stereochemistry.

Advanced Spectroscopic and Crystallographic Characterization for Stereochemical Elucidation of Trans 2 4 Tert Butylphenyl Cyclopentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. Through the analysis of chemical shifts, coupling constants, and through-space interactions, NMR provides a detailed picture of molecular configuration and preferred conformation.

Proton NMR (¹H NMR) spectroscopy is particularly powerful for stereochemical assignment through the analysis of spin-spin coupling constants (J-values). The magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. youtube.com

In the case of 2-(4-tert-Butylphenyl)cyclopentanol, the key coupling constant is between the proton on the carbinol carbon (H1) and the proton on the carbon bearing the phenyl group (H2).

For the trans-isomer: The H1 and H2 protons are on opposite faces of the cyclopentane (B165970) ring. Depending on the ring's puckered conformation (envelope or half-chair), the dihedral angle between these protons is typically large, approaching 180°. This results in a large vicinal coupling constant (³J_H1,H2), generally in the range of 8–12 Hz. libretexts.org

For the cis-isomer: The H1 and H2 protons are on the same face of the ring. The corresponding dihedral angle is small, typically between 0° and 60°. This leads to a significantly smaller coupling constant, usually in the range of 2–6 Hz. libretexts.org

By measuring the coupling constant between the H1 and H2 signals, a direct assignment of the relative stereochemistry can be made. A large observed value confirms the trans configuration.

Table 1: Expected ¹H NMR Coupling Constants (³J_H1,H2) for Isomers of 2-(4-tert-Butylphenyl)cyclopentanol

| Isomer | Relative Position of H1 and H2 | Typical Dihedral Angle (H1-C1-C2-H2) | Expected ³J Coupling Constant (Hz) |

|---|---|---|---|

| trans | Anti-periplanar | ~160-180° | 8 - 12 |

| cis | Syn-clinal | ~0-60° | 2 - 6 |

Carbon-13 NMR (¹³C NMR) provides complementary information for isomer differentiation. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, including steric interactions. The "gamma-gauche effect" is a key principle used in distinguishing stereoisomers. This effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom due to steric hindrance from another atom or group in a gauche (staggered) position three bonds away.

In the context of 2-(4-tert-butylphenyl)cyclopentanol:

In the trans-isomer: The bulky 4-tert-butylphenyl group and the hydroxyl group are on opposite sides of the ring, minimizing steric interactions. The carbon atoms of the cyclopentane ring are in a relatively unhindered environment.

In the cis-isomer: These two bulky groups are on the same side, leading to significant steric compression. This steric strain results in a notable gamma-gauche effect, particularly on the carbons of the cyclopentane ring (C3, C4, C5) relative to the substituent-bearing carbons (C1, C2). Consequently, the ring carbons of the cis isomer are expected to be shielded and appear at a higher field (lower ppm) compared to the corresponding carbons in the trans isomer. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in cis and trans Isomers

| Carbon Atom | Predicted δ (ppm) for trans-isomer | Predicted δ (ppm) for cis-isomer | Reason for Difference |

|---|---|---|---|

| C1 (CH-OH) | ~75 | ~72 | Steric shielding in cis isomer |

| C2 (CH-Ar) | ~55 | ~51 | Steric shielding in cis isomer |

| C3, C4, C5 | ~25-35 | ~22-32 | Increased shielding due to steric compression |

Two-dimensional (2D) NMR experiments provide unambiguous evidence of connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For trans-2-(4-tert-Butylphenyl)cyclopentanol, a COSY spectrum would show cross-peaks connecting H1 with H2, H2 with its neighboring methylene (B1212753) protons on C3, and so on around the ring. This confirms the covalent framework of the molecule. libretexts.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

For the trans-isomer , the H1 and H2 protons are on opposite faces of the ring and thus are far apart. Therefore, no NOESY cross-peak is expected between H1 and H2.

Conversely, a cis-isomer would show a strong NOESY correlation between the spatially proximate H1 and H2 protons. researchgate.net

The absence of a H1-H2 NOESY cross-peak is a definitive confirmation of the trans configuration.

Table 3: Key Expected 2D NMR Correlations for trans-2-(4-tert-Butylphenyl)cyclopentanol

| Experiment | Correlated Protons | Information Gained |

|---|---|---|

| COSY | H1 ↔ H2 | Confirms vicinal relationship (3-bond coupling) |

| COSY | H2 ↔ H3 Protons | Confirms connectivity around the ring |

| NOESY | H1 ↔ H2 | No cross-peak expected, confirming trans configuration |

| NOESY | H2 ↔ Ortho-protons of phenyl ring | Confirms spatial proximity and conformation of the phenyl group |

X-ray Crystallography of this compound and its Derivatives

While NMR spectroscopy provides detailed structural information in the solution phase, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state.

Single-crystal X-ray diffraction is a non-destructive analytical technique that yields detailed information about the three-dimensional arrangement of atoms within a crystal. carleton.edu The fundamental principle relies on the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. creative-biostructure.comulisboa.pt

When a beam of monochromatic X-rays is directed at a single crystal, the regularly spaced atoms act as a three-dimensional diffraction grating. carleton.edu Constructive interference of the scattered X-rays occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ). carleton.eduulisboa.pt By rotating the crystal and collecting the diffraction pattern (a set of reflections of varying intensities and positions), a complete dataset is obtained. creative-biostructure.com

This diffraction data is then processed using computational methods. A Fourier transform of the diffraction pattern generates an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision. ulisboa.pt The final structural model provides exact atomic coordinates, from which precise bond lengths, bond angles, and torsional angles can be calculated, allowing for the absolute determination of the molecular structure and stereochemistry. jove.comencyclopedia.pub

A key aspect of structural chemistry is understanding how a molecule's structure in the solid state, as determined by X-ray crystallography, relates to its preferred conformation(s) in solution, as probed by NMR.

For a molecule like this compound, the cyclopentane ring is not planar and adopts puckered conformations (e.g., envelope or half-chair) to minimize angle and torsional strain. The presence of two bulky substituents in a trans arrangement significantly influences the conformational equilibrium. The molecule will adopt a conformation that places these large groups in pseudo-equatorial positions to minimize steric hindrance.

Solid-State: X-ray crystallography provides a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. Crystal packing forces can sometimes influence the conformation, but for molecules with strong intrinsic conformational preferences, the solid-state structure is often representative of the most stable conformer. mdpi.com

Solution-Phase: In solution, the molecule may exist in a dynamic equilibrium between several low-energy conformations. NMR data, such as coupling constants and NOEs, represent a time-average of these conformations.

For this compound, a strong correlation is expected between the solid-state and solution-phase structures. The sterically demanding trans substituents likely "lock" the cyclopentane ring into a single dominant conformation. Therefore, the dihedral angles calculated from an X-ray crystal structure would be expected to be in close agreement with those derived from ¹H NMR coupling constants via the Karplus equation. Similarly, interatomic distances from the crystal structure should correlate well with the presence or absence of NOESY cross-peaks. researchgate.net This consistency across different phases provides a high degree of confidence in the structural assignment.

Chromatographic and Spectroscopic Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is paramount in the characterization of chiral compounds. For this compound, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective and widely used method for separating and quantifying the enantiomers.

The principle behind this technique lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and, consequently, their separation. chiralpedia.com

The development of a robust chiral HPLC method for the enantiomeric separation of this compound would involve screening various types of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability and high success rates in resolving a wide range of racemates. nih.gov

The mobile phase composition, including the choice of the bulk solvent (e.g., n-hexane, heptane) and the polar modifier (e.g., isopropanol, ethanol), is a critical parameter that is optimized to achieve baseline separation with good resolution. nih.gov The selection of the appropriate CSP and mobile phase is often determined through a systematic screening process.

For a compound like this compound, a typical chiral HPLC method might employ a column such as a Chiralpak AD-H or a similar amylose-based CSP. The mobile phase could consist of a mixture of n-hexane and isopropanol. The relative proportions of these solvents are adjusted to fine-tune the retention times and the resolution between the enantiomeric peaks.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

In this representative example, the two enantiomers of this compound are well-separated, with a resolution value greater than 2.0, indicating baseline separation. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers using the formula:

e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

While chiral HPLC is the primary tool for determining enantiomeric purity, spectroscopic methods play a crucial supporting role. A UV detector is commonly used in HPLC for the quantification of the separated enantiomers. The choice of wavelength is determined by the UV absorbance profile of the compound, which is influenced by the phenyl group in this compound.

In some cases, derivatization of the enantiomers with a chiral derivatizing agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. The resulting diastereomers will have distinct spectroscopic properties (e.g., in NMR spectra), which can be used for both quantification and stereochemical assignment. nih.gov However, direct separation on a chiral stationary phase is generally preferred due to its simplicity and efficiency.

Conformational Analysis and Dynamics of Trans 2 4 Tert Butylphenyl Cyclopentanol

Experimental Probes of Conformational Preferences

Experimental methods offer valuable insights into the dynamic processes occurring in cyclic molecules like trans-2-(4-tert-Butylphenyl)cyclopentanol.

Variable-Temperature NMR Studies of Cyclopentanol (B49286) Ring Dynamics (by analogy to related cyclic systems)

In a hypothetical VT-NMR experiment on this compound, one would expect to observe changes in the NMR spectrum as the temperature is lowered. At room temperature, the pseudorotation of the cyclopentanol ring is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. As the temperature is decreased, the rate of this process slows down. If the energy barrier to pseudorotation is high enough, the exchange can be slowed to the point where distinct signals for the protons in different environments of the frozen conformers (likely envelope or twist forms) would be observed. maricopa.edu

The coalescence temperature, at which the separate signals merge into a broad peak, can be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process. rsc.org By analyzing the spectrum at various temperatures below coalescence, it is possible to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the process. nih.govlu.se These thermodynamic parameters provide quantitative information about the energy landscape of the cyclopentanol ring's conformational changes. The bulky tert-butylphenyl substituent is expected to influence the potential energy surface of the ring, potentially favoring certain puckered conformations over others.

Computational Studies of Conformational Landscapes

Computational chemistry provides powerful tools to complement experimental findings and to explore the conformational possibilities of molecules in great detail.

Density Functional Theory (DFT) for Energy Minima and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can be employed to locate the stable conformations (energy minima) of the molecule. researchgate.net For the cyclopentanol ring, this would involve identifying the various envelope and twist conformations and determining their relative energies.

Furthermore, DFT can be used to map the potential energy surface connecting these minima, allowing for the identification of transition state structures. The energy difference between a minimum and a connecting transition state represents the activation energy for the conformational interconversion. This information is crucial for understanding the dynamics of the cyclopentanol ring. The choice of the functional and basis set is important for the accuracy of DFT calculations. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Point Group | Relative Energy (kcal/mol) |

| Envelope (C1-flap) | C1 | 0.00 |

| Twist (C1-C2) | C1 | 0.5 |

| Envelope (C2-flap) | C1 | 1.2 |

| Planar | Cs | 5.0 (Transition State) |

Note: This table is illustrative and based on general knowledge of cyclopentane (B165970) derivatives; actual values would require specific DFT calculations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for calculating the energies of specific structures, exploring the entire conformational space of a flexible molecule can be computationally expensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to calculate molecular energies. wustl.edu MM force fields can be used to perform extensive conformational searches to identify a wide range of possible low-energy structures.

Molecular Dynamics (MD) simulations, which use MM force fields to calculate the motion of atoms over time, provide a powerful tool for sampling the conformational landscape. nih.gov An MD simulation of this compound would allow for the observation of the dynamic interconversion between different puckered forms of the cyclopentanol ring. By analyzing the trajectory of an MD simulation, one can determine the populations of different conformers and the pathways of their interconversion, providing a dynamic picture of the molecule's flexibility.

Quantum Chemical Calculations of Spectroscopic Observables (e.g., NMR Chemical Shifts, Coupling Constants)

Quantum chemical calculations are instrumental in predicting spectroscopic properties that can be directly compared with experimental data. mdpi.comsmu.edu Specifically, methods like DFT can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov

By calculating these parameters for each of the low-energy conformers identified through DFT or MM/MD studies, a theoretical NMR spectrum can be generated. nih.gov If multiple conformers are significantly populated at a given temperature, the predicted spectrum would be a population-weighted average of the spectra of the individual conformers. The agreement between the calculated and experimentally measured NMR spectra can serve as a validation of the computed conformational model. nih.gov Discrepancies may indicate the need to refine the computational model or to consider solvent effects. smu.edu

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Key Proton in this compound

| Conformer | Calculated δ (ppm) | Population (%) | Weighted Average δ (ppm) | Experimental δ (ppm) |

| Envelope (C1-flap) | 3.85 | 70 | 3.90 | 3.92 |

| Twist (C1-C2) | 4.00 | 30 |

Note: This table is for illustrative purposes. Actual calculations and experimental data would be required for a real comparison.

Due to the highly specific nature of the query focusing on "this compound" and the limited availability of detailed mechanistic studies for this particular compound in the public domain, a comprehensive article that strictly adheres to the requested outline cannot be generated at this time.

Extensive searches for specific mechanistic investigations, including reaction mechanisms of its formation (such as alkyne epoxidation and 1,2-aryl shift), detailed kinetic studies of its alcohol addition reactions, specific catalytic pathways and intermediates, and computational mechanistic studies (like Transition State Theory and reaction path analysis) directly involving this compound did not yield sufficient peer-reviewed scientific literature to fulfill the detailed requirements of the prompt.

General information on the mentioned chemical principles is available, but the user's strict instruction to focus solely on "this compound" and not to introduce information outside the explicit scope of the provided outline prevents the creation of a scientifically accurate and detailed article as requested. The generation of such an article would require access to specific research data and publications that are not currently available through the conducted searches.

Advanced Applications in Organic Synthesis and Chemical Biology

Utilization of trans-2-(4-tert-Butylphenyl)cyclopentanol as a Stereoselective Precursor in Complex Molecule Synthesis

The rigid trans configuration of the substituents on the cyclopentyl ring of this compound makes it a valuable chiral building block for the stereoselective synthesis of complex molecules. The defined spatial relationship between the hydroxyl and the bulky 4-tert-butylphenyl groups can effectively direct the stereochemical outcome of subsequent reactions. This control is crucial in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.

In complex molecule synthesis, the hydroxyl group can act as a handle for further functionalization or as a directing group in stereocontrolled reactions. For instance, the synthesis of certain bioactive molecules containing substituted cyclopentane (B165970) rings can be streamlined by starting with this pre-formed, stereochemically defined precursor. The stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans, for example, has been achieved through oxonium-Prins cyclizations, highlighting the utility of stereodefined precursors in accessing complex heterocyclic systems. While direct examples employing this compound are not extensively documented, the principles of stereocontrol demonstrated with similar trans-2-arylcyclopentanol systems are applicable.

The modular nature of this precursor allows for a convergent approach to complex targets. The synthesis of chiral cis-cyclopropanes, for instance, has been achieved through modular approaches from olefin materials, demonstrating how stereoselective methods can build complex structures from simple precursors. This principle can be extended to the use of this compound in the assembly of intricate molecular frameworks.

Derivatization for the Synthesis of Novel Molecular Architectures

The chemical versatility of this compound allows for its derivatization into a wide array of novel molecular architectures through modifications at its key functional groups and structural moieties.

The hydroxyl group of this compound is a prime site for functionalization, enabling the synthesis of various ether and ester derivatives. These reactions not only alter the physical and chemical properties of the molecule but also introduce new functionalities for further synthetic transformations.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis. For example, reacting the alcohol with an alkyl halide in the presence of a base yields the corresponding ether. This modification can be used to introduce a variety of alkyl or aryl groups, thereby tuning the steric and electronic properties of the molecule. The synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) from 4-tert-butylphenol (B1678320) demonstrates a similar etherification on the phenyl moiety, a reaction that can be adapted for the cyclopentanol (B49286) hydroxyl group. researchgate.net

Esterification: Ester derivatives can be readily prepared by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. These esterification reactions can introduce a wide range of functional groups. The synthesis of ester derivatives of trans-ferulic acid highlights how esterification can be used to modify biological activity and physicochemical properties. researchgate.net

| Derivative Type | General Reaction | Potential Reagents | Potential Applications of Derivatives |

| Ethers | R-OH + R'-X + Base → R-O-R' | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | Solvents, protecting groups, precursors for further reactions |

| Esters | R-OH + R'COOH (or derivative) → R-O-C(=O)R' | Carboxylic acids, acid chlorides, anhydrides | Pro-drugs, intermediates in synthesis, modification of biological activity |

This table provides a generalized overview of potential derivatizations.

Beyond the hydroxyl group, the phenyl and cyclopentyl rings of this compound offer opportunities for chemical modification, leading to a diverse range of novel structures.

Phenyl Moiety: The 4-tert-butylphenyl group can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, various substituents (e.g., nitro, halogen, acyl groups) can be introduced onto the aromatic ring. The 4-tert-butylphenyl group itself has been explored as a tag in solution-phase synthesis, indicating its utility in synthetic strategies. researchgate.net Furthermore, the synthesis of compounds like 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol demonstrates how the phenyl ring of a related phenol (B47542) can be modified. mdpi.com

Cyclopentyl Moiety: While the cyclopentyl ring is generally less reactive than the phenyl ring, modifications are still possible. For instance, oxidation of the ring could lead to cyclopentanone (B42830) derivatives. The synthesis of trans-cyclopentane-1,2-dicarboxylic acid from various precursors illustrates the chemical manipulations possible on a cyclopentane ring system. oregonstate.edu

| Moiety | Type of Modification | Potential Reagents/Conditions | Potential Outcome |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂/FeBr₃), Acylating agents (RCOCl/AlCl₃) | Introduction of nitro, halogen, or acyl groups, altering electronic properties. |

| Cyclopentyl Ring | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Formation of a cyclopentanone derivative. |

| Cyclopentyl Ring | Ring Opening/Rearrangement | Acidic or specific catalytic conditions | Formation of different cyclic or acyclic structures. |

This table outlines potential chemical modifications.

Application in the Design and Synthesis of Chiral Ligands or Catalysts

The chiral nature of this compound makes it an attractive scaffold for the design and synthesis of new chiral ligands and catalysts for asymmetric synthesis. The development of novel chiral ligands is crucial for advancing enantioselective catalysis. mdpi.com

By incorporating coordinating atoms such as phosphorus, nitrogen, or sulfur into the structure of this compound, it is possible to create bidentate or multidentate ligands. The stereochemistry of the cyclopentanol backbone can create a well-defined chiral environment around a metal center, which is essential for inducing high enantioselectivity in catalytic reactions.

For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, which can then coordinate to a transition metal. The bulky 4-tert-butylphenyl group can play a significant role in creating a specific chiral pocket, influencing the approach of substrates to the catalytic center. The design of chiral ligands often involves a modular approach, where different chiral backbones are combined with various coordinating groups to fine-tune the ligand's properties for a specific reaction. core.ac.uk Chiral scaffolds based on polyfunctional amino acids have been shown to be versatile precursors for complex molecules and ligands. researchgate.net While direct application of this compound in this context is an area for future research, the principles from related systems strongly suggest its potential.

| Ligand Type | Synthetic Modification | Potential Metal Complex | Potential Catalytic Application |

| P,O-Ligand | Conversion of -OH to a phosphine-containing group (e.g., -OPPh₂) | Palladium, Rhodium, Iridium | Asymmetric hydrogenation, allylic alkylation |

| N,O-Ligand | Conversion of -OH to an amine-containing group (e.g., -OCH₂-Pyridine) | Copper, Zinc | Asymmetric addition reactions |

This table illustrates the potential for developing chiral ligands from the target compound.

Structure Activity Relationship Sar Studies in Mechanistic Biological Contexts in Vitro Focus

Systematic Molecular Modification and Structure-Activity Correlations for in vitro Biological Probe Development

The development of in vitro biological probes often involves systematic molecular modifications to optimize properties such as target affinity, selectivity, and signal generation (e.g., fluorescence). For a scaffold like trans-2-(4-tert-Butylphenyl)cyclopentanol, several key positions could be targeted for modification to explore its potential as a biological probe. These include the cyclopentanol (B49286) ring, the hydroxyl group, and the phenyl ring.

Modification of the Phenyl Ring: The tert-butyl group at the para-position of the phenyl ring is a significant feature. Its bulkiness can influence binding to target proteins. SAR studies on analogous compounds with bulky hydrophobic groups often show that this moiety contributes significantly to binding affinity through hydrophobic interactions.

Alkyl Group Variation: Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger ones could modulate the hydrophobic interactions and steric hindrance.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the phenyl ring could alter the electronic properties of the molecule, which may be crucial for specific receptor interactions.

Modification of the Cyclopentanol Moiety: The cyclopentanol ring provides a specific three-dimensional structure.

Hydroxyl Group Derivatization: The secondary alcohol is a key functional group for hydrogen bonding. Esterification or etherification of this group would likely impact its ability to act as a hydrogen bond donor, which can be critical for target interaction.

Ring Substitution: Introducing substituents on the cyclopentanol ring could influence the molecule's conformation and its fit within a binding pocket.

Attachment of Reporter Groups: To function as a biological probe, a reporter group (e.g., a fluorophore) would need to be incorporated. The phenyl ring or the cyclopentanol hydroxyl group could serve as attachment points. The choice of linker and attachment site would be critical to ensure that the probe retains its biological activity.

A hypothetical SAR study could involve synthesizing a series of analogs to probe these structural features. The in vitro activity of these analogs would then be assessed in relevant biological assays to establish clear structure-activity correlations.

| Modification Site | Example Modification | Potential Impact on Probe Activity |

| Phenyl Ring (para-position) | Replacement of tert-butyl with smaller alkyl groups | May decrease hydrophobic interactions and binding affinity |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Could alter electronic interactions with the target |

| Cyclopentanol Ring | Esterification of the hydroxyl group | May reduce or eliminate hydrogen bonding capability |

| Cyclopentanol Ring | Introduction of additional substituents | Could alter conformation and steric fit in a binding pocket |

| Overall Structure | Attachment of a fluorophore (e.g., fluorescein) | Enables visualization in in vitro imaging experiments |

Stereochemical Influence on Molecular Interactions in Defined in vitro Systems

In a defined in vitro system, such as an isolated enzyme or receptor assay, the trans-isomer would be expected to exhibit different activity compared to its cis-isomer, where the phenyl and hydroxyl groups are on the same side of the ring. This difference in activity would be a direct consequence of the different three-dimensional structures of the isomers.

For instance, if the biological target has a binding pocket that requires a specific distance and orientation between a hydrophobic region (interacting with the tert-butylphenyl group) and a hydrogen-bonding region (interacting with the hydroxyl group), the trans-isomer might fit optimally, while the cis-isomer would not. This "stereospecificity" is a hallmark of specific ligand-receptor interactions.

An in vitro study to investigate this would involve the separate synthesis and testing of the trans- and cis-isomers, as well as other potential stereoisomers if additional chiral centers are introduced. A significant difference in their biological activity would strongly suggest a specific molecular interaction with a defined biological target.

| Isomer | Relative Position of Substituents | Expected Impact on In Vitro Activity |

| This compound | Phenyl and hydroxyl groups on opposite sides of the ring | May exhibit higher affinity for a specific target due to optimal fit |

| cis-2-(4-tert-Butylphenyl)cyclopentanol | Phenyl and hydroxyl groups on the same side of the ring | May exhibit lower or no activity if the spatial arrangement is not complementary to the binding site |

Computational Modeling of Ligand-Receptor Binding and Mechanistic Insights from in vitro Studies (e.g., for antibacterial/antifungal activity)

Computational modeling, particularly molecular docking, is a powerful tool to predict and rationalize the binding of a ligand to a biological receptor at the molecular level. For a compound like this compound with potential antibacterial or antifungal activity, docking studies could provide valuable mechanistic insights.

Hypothetical Antibacterial/Antifungal Targets: Based on the general mechanisms of known antimicrobial agents, potential targets for this compound could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Molecular Docking Simulation: A typical computational study would involve:

Target Selection: Identifying a specific protein target from a pathogenic bacterium or fungus.

Ligand and Receptor Preparation: Generating the 3D structure of this compound and preparing the 3D structure of the target protein, including defining the binding site.

Docking: Using software to predict the preferred binding orientation and conformation of the ligand within the receptor's active site.

Scoring and Analysis: Calculating a binding score to estimate the binding affinity and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

A docking simulation of this compound into a hypothetical enzyme active site might reveal that:

The tert-butylphenyl group fits into a deep hydrophobic pocket.

The cyclopentanol hydroxyl group forms a critical hydrogen bond with a key amino acid residue (e.g., a serine or threonine).

The trans stereochemistry allows for an optimal alignment of these interactions.

These computational predictions would then guide further in vitro experiments. For example, if the model predicts a specific hydrogen bond is crucial, a molecular analog where the hydroxyl group is modified (as discussed in 7.1) could be synthesized and tested. If this analog shows significantly reduced activity in an in vitro enzyme inhibition assay, it would provide experimental validation for the computational model. Such an integrated approach of computational modeling and in vitro studies is fundamental to understanding the mechanism of action of novel antimicrobial candidates.

| Computational Method | Information Gained | Application to this compound |

| Molecular Docking | Prediction of binding mode and affinity | Elucidating how the compound might inhibit a specific bacterial or fungal enzyme |

| Molecular Dynamics Simulation | Analysis of the stability of the ligand-receptor complex over time | Assessing the durability of the predicted interactions |

| QSAR Modeling | Correlation of structural properties with biological activity across a series of analogs | Predicting the activity of new, unsynthesized derivatives |

Q & A

Q. What synthetic routes are recommended for trans-2-(4-tert-Butylphenyl)cyclopentanol, and how can reaction conditions be optimized?

- Methodological Answer : A two-step indirect synthesis route is plausible, inspired by cyclopentanol production from cyclopentene derivatives. First, introduce the 4-tert-butylphenyl group via Friedel-Crafts alkylation or coupling reactions using 4-tert-butylphenol (CAS 98-54-4) as a precursor . Second, functionalize the cyclopentanol backbone through esterification or transesterification. Thermodynamic analysis (e.g., calculating enthalpy changes, equilibrium constants) should guide optimization. For example, group contribution methods can estimate physical properties of intermediates like cyclopentyl acetate, enabling prediction of reaction feasibility and equilibrium conversion rates . Preliminary experiments should validate these calculations.

Q. Which analytical techniques are suitable for confirming the purity and structure of this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection to assess purity (>98% threshold) and monitor byproducts. Calibrate with reference standards and optimize column temperature to resolve peaks for tert-butyl-containing analogs .

- NMR Spectroscopy : Combine H and C NMR to confirm stereochemistry (trans-configuration) and substitution patterns. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- MALDI-MS : Employ trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) as a matrix for enhanced ionization efficiency due to structural compatibility with the 4-tert-butylphenyl group .

Advanced Research Questions

Q. How can thermodynamic modeling resolve contradictions in experimental yields during synthesis?

- Methodological Answer : Discrepancies between theoretical and experimental yields often arise from unaccounted side reactions or equilibrium limitations. Apply the van’t Hoff equation to calculate temperature-dependent equilibrium constants for key steps (e.g., esterification). For example, shows that cyclopentyl acetate synthesis from cyclopentene and acetic acid has a calculated of -42.1 kJ/mol, favoring product formation at lower temperatures. Compare these values with experimental yields to identify non-ideal conditions. Adjust catalyst loading or solvent polarity to shift equilibrium .

Q. What strategies mitigate data gaps in physicochemical property characterization?

- Methodological Answer : Follow the High Production Volume (HPV) Chemical Challenge Program framework (U.S. EPA 1999b) to systematically collate

Conduct a literature review prioritizing peer-reviewed studies and authoritative databases (e.g., PubChem, Reaxys).

For missing properties (e.g., logP, solubility), use predictive tools like COSMO-RS or UNIFAC models, validated against experimental analogs (e.g., cyclopentanol derivatives) .

Supplement with targeted experiments (e.g., shake-flask method for partition coefficients).

Q. How do steric effects of the 4-tert-butylphenyl group influence reaction kinetics in functionalization steps?

- Methodological Answer : The bulky tert-butyl group imposes steric hindrance, slowing nucleophilic attacks. To quantify this:

- Perform kinetic studies under varying temperatures using stopped-flow spectroscopy.

- Compare rate constants () with less hindered analogs (e.g., 4-methylphenyl derivatives).

- Apply the Eyring equation to derive activation parameters (, ). highlights similar challenges in MALDI-MS analysis, where bulky substituents require optimized matrices like DCTB to reduce fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.